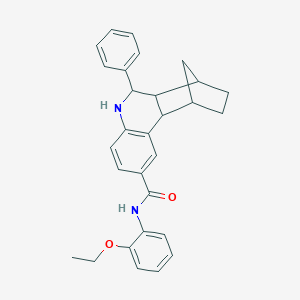

![molecular formula C23H23ClN2O4S B296970 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide](/img/structure/B296970.png)

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CESPA and is used as a tool compound to study the role of chloride channels in various physiological and pathological conditions.

Mecanismo De Acción

CESPA works by binding to the TMEM16A channel and inhibiting its activity. TMEM16A channels are involved in various physiological processes, including secretion, smooth muscle contraction, and cell proliferation. By inhibiting the activity of TMEM16A channels, CESPA can modulate these processes and provide insights into their underlying mechanisms.

Biochemical and Physiological Effects:

CESPA has been shown to have various biochemical and physiological effects. It can inhibit the secretion of mucus in airway epithelial cells, reduce the contractility of smooth muscle cells, and inhibit the proliferation of cancer cells. CESPA has also been shown to reduce blood pressure in hypertensive rats by inhibiting the activity of TMEM16A channels in vascular smooth muscle cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CESPA is a potent and selective blocker of TMEM16A channels, making it an ideal tool compound for studying the role of chloride channels in various physiological and pathological conditions. However, CESPA has some limitations in lab experiments. It is not stable in aqueous solutions and has a short half-life, which can limit its use in some experiments. CESPA can also have off-target effects on other chloride channels, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on CESPA. One potential direction is to study the role of TMEM16A channels in other physiological processes, such as pain sensation and olfaction. Another direction is to develop more stable and selective inhibitors of TMEM16A channels that can be used in clinical settings. Additionally, CESPA can be used as a lead compound for the development of new drugs for the treatment of various diseases, including cystic fibrosis, hypertension, and cancer.

Conclusion:

In conclusion, CESPA is a chemical compound that has significant potential in scientific research. It is a potent and selective blocker of TMEM16A channels and can be used to study the role of chloride channels in various physiological and pathological conditions. CESPA has various biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for research on CESPA, including the development of new drugs for the treatment of various diseases.

Métodos De Síntesis

The synthesis of CESPA involves the reaction of 2-amino-N-(4-ethylphenyl)acetamide with 4-methoxybenzenesulfonyl chloride and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide. The purity of the compound is confirmed by HPLC and NMR analysis.

Aplicaciones Científicas De Investigación

CESPA is widely used in scientific research to study the role of chloride channels in various physiological and pathological conditions. It is a potent and selective blocker of TMEM16A calcium-activated chloride channels. CESPA has been shown to inhibit the activity of TMEM16A channels in various cell types, including airway epithelial cells, smooth muscle cells, and cancer cells. This compound has also been used to study the role of chloride channels in cystic fibrosis, hypertension, and cancer.

Propiedades

Fórmula molecular |

C23H23ClN2O4S |

|---|---|

Peso molecular |

459 g/mol |

Nombre IUPAC |

2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C23H23ClN2O4S/c1-3-17-7-9-19(10-8-17)25-23(27)16-26(20-6-4-5-18(24)15-20)31(28,29)22-13-11-21(30-2)12-14-22/h4-15H,3,16H2,1-2H3,(H,25,27) |

Clave InChI |

CLFTUGPUHQFOTC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |

SMILES canónico |

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

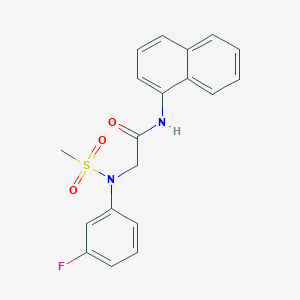

![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296887.png)

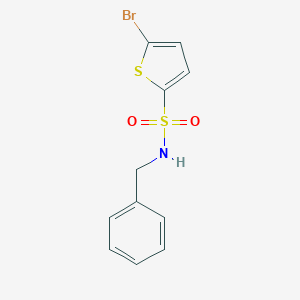

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)

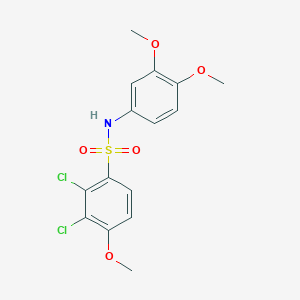

![N-(2,5-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296891.png)

![N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296892.png)

![N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296897.png)

![N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)

![N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296904.png)

![2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296909.png)

![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B296910.png)